molecular formula C18H21NO2S B3954096 N-(3-methoxypropyl)-2-phenyl-2-(phenylthio)acetamide

N-(3-methoxypropyl)-2-phenyl-2-(phenylthio)acetamide

Cat. No. B3954096
M. Wt: 315.4 g/mol
InChI Key: HWAHLYVSJRIDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-2-phenyl-2-(phenylthio)acetamide, also known as MPTA, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative that has shown potential in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxypropyl)-2-phenyl-2-(phenylthio)acetamide in lab experiments is its ability to selectively inhibit COX-2 and LOX activity, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that this compound may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are several future directions for research involving N-(3-methoxypropyl)-2-phenyl-2-(phenylthio)acetamide. One area of interest is its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells. Further studies are needed to determine its efficacy and toxicity in vivo. Another area of interest is its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Further studies are needed to determine its efficacy and safety in humans. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.

Scientific Research Applications

N-(3-methoxypropyl)-2-phenyl-2-(phenylthio)acetamide has been used in various scientific research studies due to its unique properties. It has been studied for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-(3-methoxypropyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-14-8-13-19-18(20)17(15-9-4-2-5-10-15)22-16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAHLYVSJRIDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.